n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide
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Overview
Description
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is a heterocyclic compound containing both azetidine and piperazine moieties, which are significant in medicinal chemistry due to their biological activities .
Preparation Methods
The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves multiple steps. One common method includes the reaction of azetidine with piperazine under specific conditions. The mixture is then extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is distilled off to a minimal volume . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and exhibits significant biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
The uniqueness of this compound lies in its specific structural features and the combination of azetidine and piperazine moieties, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C10H20N4O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-ethyl-3-piperazin-1-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C10H20N4O/c1-2-12-10(15)14-7-9(8-14)13-5-3-11-4-6-13/h9,11H,2-8H2,1H3,(H,12,15) |
InChI Key |
RSDCZJXDTPGPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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